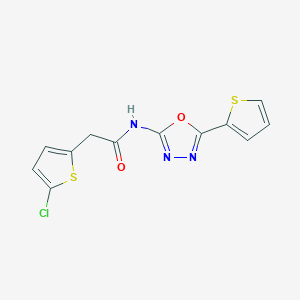

2-(5-chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(5-chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide” contains several interesting functional groups. It has a chlorothiophene group, an oxadiazole group, and an acetamide group. These groups could potentially give the compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a central oxadiazole ring, with a chlorothiophene group and an acetamide group attached at different positions. The presence of these groups could potentially influence the compound’s reactivity and stability .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the chlorothiophene group could potentially make the compound more lipophilic, while the acetamide group could contribute to its polarity .Scientific Research Applications

Antimicrobial Properties

Several derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, similar in structure to the target compound, have been synthesized and found to exhibit significant antibacterial activity. These compounds were synthesized starting from common intermediates and their antibacterial activity was confirmed through various spectral analyses and elemental analysis, showcasing the potential for developing new antimicrobial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Anticonvulsant Evaluation

Research has explored the synthesis and evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. These studies have demonstrated that certain compounds within this chemical class have significant efficacy against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures in mice, highlighting their potential as anticonvulsant drugs (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Antitumor and Anticancer Activity

Derivatives bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antitumor activity. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were assessed in vitro against a panel of human tumor cell lines, with some compounds showing considerable anticancer activity against specific cancer cell lines. This suggests the potential of these derivatives as anticancer agents, with specific structural modifications leading to enhanced activity (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Hemolytic Activity

Another study synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and tested them for antimicrobial and hemolytic activity. These compounds demonstrated variable antimicrobial effectiveness relative to reference standards, and some were found to be potent against selected microbial species, with minimal cytotoxicity. This underscores their potential for further biological screening and possible therapeutic applications (Gul et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2S2/c13-9-4-3-7(20-9)6-10(17)14-12-16-15-11(18-12)8-2-1-5-19-8/h1-5H,6H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOTUCLXDFBHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chlorothiophen-2-yl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{2-methoxy-6-[(methoxyimino)methyl]-phenoxy}acetate](/img/structure/B2694497.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)

![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2694516.png)

![6-Isopropyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694517.png)